molecular formula C17H17N3NaO6S2 B1668397 Cephapirin sodium CAS No. 24356-60-3

Cephapirin sodium

カタログ番号: B1668397
CAS番号: 24356-60-3
分子量: 446.5 g/mol
InChIキー: FKAFVHOJYJGQLK-OALZAMAHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

セファピリンナトリウムは、グラム陽性菌とグラム陰性菌の広範囲にわたる菌種に対して有効な第一世代セファロスポリン系抗生物質です。獣医学で広く使用され、かつてはセファダイルという商品名でヒトの医療にも使用されていました。 セファピリンナトリウムは、β-ラクタマーゼに対する耐性があることで知られており、メチシリン耐性菌を除くブドウ球菌に効果的です .

製法

合成経路と反応条件: セファピリンナトリウムは、7-アミノセファロスポラン酸 (7-ACA) から合成されます。合成経路は、7-ACA をブロモアセチルクロリドと反応させてアミドを生成することから始まります。 この中間体を次に4-チオピリジンと反応させるとハロゲン基が置換され、セファピリンが生成されます .

工業生産方法: 工業的な環境では、セファピリンナトリウムは、7-ACA をブロモアセチルクロリドと制御された条件下で反応させることによって製造されます。反応後、ハロゲン基を4-チオピリジンで置換します。 最終生成物は精製され、注射製剤で使用するためにナトリウム塩の形に変換されます .

準備方法

Synthetic Routes and Reaction Conditions: Cephapirin Sodium is synthesized from 7-aminocephalosporanic acid (7-ACA). The synthetic route involves the reaction of 7-ACA with bromoacetyl chloride to form an amide. This intermediate is then reacted with 4-thiopyridine to displace the halo group, resulting in the formation of Cephapirin .

Industrial Production Methods: In industrial settings, this compound is produced by reacting 7-ACA with bromoacetyl chloride under controlled conditions. The reaction is followed by the displacement of the halo group with 4-thiopyridine. The final product is purified and converted to its sodium salt form for use in injectable formulations .

化学反応の分析

Hydrolysis of the β-Lactam Ring

The β-lactam ring in cephapirin sodium is highly susceptible to hydrolysis, particularly under acidic or alkaline conditions. This reaction compromises its antibacterial activity and generates hydrolyzed cephapirin.

Key Findings :

  • Hydrolysis occurs rapidly in aqueous solutions, with degradation accelerated by elevated temperatures or extreme pH levels .

  • Hydrolyzed cephapirin retains the cephalosporin core but lacks the intact β-lactam ring required for bacterial cell wall synthesis inhibition .

Analytical Detection :

  • Ultra-high-performance liquid chromatography (UHPLC) with triple quadrupole mass spectrometry (MS/MS) detects hydrolyzed products at trace levels (limit of detection [LOD]: 0.15 ppb) .

  • Electrospray ionization–ion trap tandem MS (LC-MS/MS) confirms hydrolyzed cephapirin in milk samples, with a detection limit of ~1 ng/mL .

Lactone Formation

Intramolecular cyclization of this compound leads to lactone derivatives, particularly under storage or extraction conditions.

Identified Compounds :

  • Cephapirin lactone : Formed via esterification between the carboxylic acid group and the β-lactam nitrogen .

  • Reduced cephapirin lactone : A novel degradant identified in bovine milk, likely resulting from lactone reduction under reducing conditions .

Stability Implications :

  • Lactone formation reduces antibacterial efficacy and complicates residue detection in biological matrices .

Deacetylation to Desacetylcephapirin

Enzymatic or hydrolytic cleavage of the acetyl group at the C3 position produces desacetylcephapirin, a primary metabolite.

Metabolic Significance :

  • Desacetylcephapirin persists in milk as long as the parent drug, with comparable detection limits (~1 ng/mL) .

  • This metabolite retains partial antibacterial activity but is less potent than this compound .

Analytical Validation :

ParameterThis compoundDesacetylcephapirin
Retention time (min)3.04.4
LOD (ppb)0.1510.152
LOQ (ppb)0.4120.411
Linearity (R²)0.99980.9994

Data from UHPLC-MS/MS validation .

Degradation During Pharmaceutical Manufacturing

Trace residues of this compound in reactor rinse solutions necessitate stringent cleaning protocols to prevent cross-contamination.

Critical Parameters :

  • Chromatographic separation on an XBridge C18 column (100 mm × 4.6 mm, 3.5 µm) with 0.15% formic acid/acetonitrile mobile phases .

  • Mass spectrometry transitions:

    • Cephapirin : m/z 424.0 → 292.0 (quantification), 424.0 → 320.0 (qualification) .

    • Ceftiofur (co-analyte) : m/z 523.8 → 241.1 (quantification), 523.8 → 285.0 (qualification) .

Environmental and Biological Implications

  • Allergenic Potential : Hydrolysis products and lactones may trigger allergic reactions in sensitive individuals, necessitating residue limits ≤0.4 ppb in pharmaceuticals .

  • Antimicrobial Resistance : Degradation products in environmental matrices (e.g., water, soil) could contribute to resistance gene propagation .

科学的研究の応用

Treatment of Bovine Mastitis

Cephapirin sodium is primarily utilized for the intramammary treatment of mastitis in lactating cows. Mastitis, an inflammation of the mammary gland, is often caused by bacterial infections, predominantly by Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains. The drug is administered through intramammary infusions, typically in a dosage of 200 mg per quarter, with a second treatment given 12 hours later if necessary .

Efficacy Studies :

  • A study demonstrated that this compound showed comparable efficacy to a combination of antimicrobials (tetracycline, neomycin, and bacitracin) for treating nonsevere clinical mastitis. The noninferiority analysis indicated that this compound was effective for pathogen cure and extended clinical cure rates .
  • Another trial compared this compound with ceftiofur hydrochloride, showing noninferiority in bacteriological cure rates for gram-positive cases and clinical cure rates overall .

Other Veterinary Uses

Beyond mastitis treatment, this compound has been explored for its effectiveness against various infections in livestock:

  • It has been used for treating infections such as septicemia and skin infections caused by susceptible strains of bacteria .
  • Its application extends to intrauterine antibiotic infusion for treating chronic endometritis in cows, highlighting its versatility in managing reproductive health issues in cattle .

Safety and Resistance Considerations

While this compound is generally well-tolerated in cattle, concerns about antibiotic resistance necessitate careful management:

  • Adhering to guidelines for appropriate use can help mitigate the development of resistance among mastitis-causing pathogens.
  • The importance of good herd management practices alongside antibiotic treatment is emphasized to prevent reinfection and ensure sustainable use of antibiotics .

Comparative Efficacy Data

StudyTreatment ComparisonOutcomeFindings
This compound vs. Tetracycline + Neomycin + BacitracinPathogen CureNoninferiority demonstrated for pathogen cure and extended clinical cure rates
This compound vs. Ceftiofur HydrochlorideBacteriological CureNoninferior for gram-positive cases; clinical cure rates were similar
This compound (ToDAY)Mastitis TreatmentEffective against penicillin-resistant Staphylococcus aureus

作用機序

セファピリンナトリウムは、細菌細胞壁の合成を阻害することにより、抗菌効果を発揮します。セファピリンナトリウムは、細菌細胞壁のペプチドグリカン鎖の架橋に不可欠なペニシリン結合タンパク質 (PBP) を標的としています。 セファピリンナトリウムはこれらのタンパク質に結合することにより、細胞壁の合成を阻害し、細菌細胞の溶解と死を引き起こします .

類似化合物との比較

類似化合物:

独自性: セファピリンナトリウムは、β-ラクタマーゼに対する耐性が高く、幅広い菌種に効果的であるという独自の特性を持っています。 他のセファロスポリンとは異なり、セファピリンナトリウムは注射剤として特に配合されており、ヒト医学と獣医学の両方に応用されています .

生物活性

Cephapirin sodium is a first-generation cephalosporin antibiotic with broad-spectrum antimicrobial activity, primarily used for treating bacterial infections in both humans and animals. This article delves into its biological activity, efficacy, safety, and relevant case studies.

Cephapirin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for cell wall integrity, leading to cell lysis and death. This mechanism is typical of β-lactam antibiotics, making cephapirin effective against a variety of Gram-positive and some Gram-negative bacteria.

Antimicrobial Spectrum

This compound has demonstrated significant activity against various pathogens. In clinical studies, it showed comparable efficacy to cephalothin against strains of:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Proteus mirabilis
  • Staphylococcus aureus
  • Diplococcus pneumoniae
  • Pseudomonas species

The minimum inhibitory concentrations (MICs) for these organisms were effectively achieved in serum levels during treatment .

Case Studies and Trials

  • Clinical Evaluation in Humans :
    • In a study involving 27 patients with various infections, 25 responded positively to cephapirin therapy. The infections included pneumonia and empyema caused by S. aureus. The only notable side effect was reversible bone marrow depression in one patient .
  • Mastitis Treatment in Cattle :
    • A noninferiority trial compared this compound with ceftiofur hydrochloride for treating clinical mastitis in dairy cows. Cephapirin demonstrated similar clinical cure rates for Gram-positive infections but was less effective against Gram-negative cases compared to ceftiofur .
  • In Vitro Studies :
    • Laboratory evaluations indicated that cephapirin was effective against a range of bacterial strains, with most strains being inhibited by concentrations achievable in serum .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

  • Bone Marrow Suppression : A case of leukopenia and neutropenia was observed, which resolved after discontinuation of the drug.
  • Injection Site Reactions : Pain at the injection site was noted with intramuscular administration, although intravenous administration resulted in less discomfort .

Quantification and Detection Methods

Recent advancements have led to the development of sensitive methods for quantifying cephapirin in biological samples:

ParameterCephapirinCeftiofur
Limit of Detection (LOD)0.15 ppb0.15 ppb
Limit of Quantification (LOQ)0.4 ppb0.41 ppb
Linearity Range0.4 to 1.5 ppb0.4 to 1.5 ppb
Recovery Rate94%96%

This method is crucial for ensuring compliance with regulatory standards regarding antibiotic residues in food products .

特性

CAS番号

24356-60-3

分子式

C17H17N3NaO6S2

分子量

446.5 g/mol

IUPAC名

sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C17H17N3O6S2.Na/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);/t13-,16-;/m1./s1

InChIキー

FKAFVHOJYJGQLK-OALZAMAHSA-N

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)[O-].[Na+]

異性体SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.[Na]

正規SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.[Na]

外観

Solid powder

Key on ui other cas no.

24356-60-3

物理的記述

Solid

ピクトグラム

Irritant; Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

21593-23-7 (Parent)

賞味期限

>2 years if stored properly

溶解性

SOL IN WATER /CEPHAPIRIN SODIUM/
VERY SOL IN DIL HYDROCHLORIC & GLACIAL ACETIC ACID;  INSOL IN CHLOROFORM, ETHER, TOLUENE /CEPHAPIRIN SODIUM/
1.51e-01 g/L

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BL P 1322
BL-P 1322
BLP 1322
Brisfirina
Céfaloject
Cefadyl
Cefapirin
Cephapirin
Cephapirin Monosodium Salt
Cephapirin Sodium
Cephapirin, Sodium
Monosodium Salt, Cephapirin
Salt, Cephapirin Monosodium
Sodium Cephapirin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cephapirin sodium
Reactant of Route 2
Reactant of Route 2
Cephapirin sodium
Reactant of Route 3
Reactant of Route 3
Cephapirin sodium
Reactant of Route 4
Reactant of Route 4
Cephapirin sodium
Reactant of Route 5
Cephapirin sodium
Reactant of Route 6
Reactant of Route 6
Cephapirin sodium
Customer
Q & A

Q1: How does Cephapirin sodium exert its antibacterial activity?

A1: this compound, a first-generation cephalosporin antibiotic, acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. [] It targets the final transpeptidation step of peptidoglycan synthesis, disrupting the cross-linking of peptidoglycan units. This weakens the cell wall, ultimately leading to bacterial cell lysis and death. []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, this information can be readily found in drug databases and chemical references. Consult those resources for specific details.

Q3: Can this compound be frozen and thawed without compromising its stability?

A3: Yes, research indicates that this compound admixtures, when frozen for 14 days and then thawed either conventionally or via microwave, retain at least 90% of their labeled content. The rate of degradation was not significantly influenced by the thawing method. []

Q4: Are there specific storage recommendations for this compound?

A4: The presence of impurities in commercial this compound samples suggests that it should be stored in closed containers to minimize degradation. []

Q5: How long does it take for this compound to be eliminated from milk after intramammary infusion?

A5: In lactating dairy cattle receiving an 8-day extended therapy of intramammary this compound (200 mg per gland every 24 hours), the drug concentration fell below the approved tolerance limit within 96 hours after the last infusion. This aligns with the labeled withdrawal time for the preparation. []

Q6: Does the milk fraction (foremilk, bucket milk, strippings) influence the measured concentration of this compound after intramammary infusion?

A6: Yes, a study revealed that this compound concentrations were significantly higher in foremilk compared to bucket milk or strippings after intramammary infusion. This highlights the importance of specifying the milk fraction used in pharmacokinetic and residue studies. []

Q7: What is the efficacy of this compound in treating mastitis caused by Staphylococcus aureus?

A7: Both a 5-day extended therapy [] and a treatment program where this compound was administered based on on-farm culture results [, ] demonstrated efficacy against Staphylococcus aureus mastitis in dairy cows.

Q8: Has this compound been evaluated for the treatment of non-severe clinical mastitis?

A8: Yes, a non-inferiority field trial indicated that this compound is comparable to a broad-spectrum antimicrobial combination in treating non-severe clinical mastitis. []

Q9: Is there evidence to suggest that this compound is effective against gram-positive mastitis pathogens?

A9: While this compound demonstrated an 82% bacteriological cure rate against gram-positive mastitis pathogens, in vitro susceptibility test results were not found to be reliable predictors of treatment success. []

Q10: Are there concerns regarding the development of resistance to this compound?

A10: While the provided abstracts do not directly address resistance development, this is a crucial aspect of antibiotic use. Consulting recent literature on this compound resistance patterns and trends is recommended.

Q11: What are the potential adverse effects associated with this compound use in humans?

A11: While the abstracts mention phlebitis as a potential side effect in some human patients, [, ] a comprehensive assessment of toxicological data requires consultation with relevant pharmacological resources and recent literature.

Q12: Can beta-cyclodextrin be used to reduce this compound residues in milk?

A12: Research suggests that adding beta-cyclodextrin to Cephapirin-tainted raw milk can reduce antibiotic residue levels, potentially through complexation. []

Q13: What analytical methods have been used to quantify this compound in biological samples?

A13: Several studies utilized liquid chromatography-mass spectrometry (LC-MS/MS) to determine Cephapirin and its metabolite concentrations in milk samples. [, , ]

Q14: How does this compound compare to other cephalosporin antibiotics?

A14: In a clinical trial comparing different irrigation solutions at Cesarean section, Cefamandole nafate (a second-generation cephalosporin) demonstrated a greater reduction in endometritis compared to this compound. [, ] Another study found comparable efficacy between this compound and a third-generation cephalosporin, Ceftiofur hydrochloride, in treating nonsevere clinical mastitis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。